Levobupivacaína HCl
Descripción general
Descripción
El clorhidrato de levobupivacaína es un anestésico local amídico de acción prolongada que se utiliza principalmente para la anestesia regional y el control del dolor. Es el enantiómero S de la bupivacaína, lo que significa que es un isómero óptico específico de la mezcla racémica de bupivacaína. El clorhidrato de levobupivacaína es conocido por su menor cardiotoxicidad y toxicidad para el sistema nervioso central en comparación con la bupivacaína, lo que lo convierte en una alternativa más segura para el uso clínico .
Aplicaciones Científicas De Investigación
El clorhidrato de levobupivacaína tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado en el estudio de técnicas de separación quiral y en el desarrollo de agentes anestésicos más seguros.
Biología: Investigado por sus efectos en los procesos celulares y la conducción nerviosa.
Medicina: Ampliamente utilizado para la anestesia regional, el control del dolor y en procedimientos quirúrgicos.
Industria: Empleado en la producción de formulaciones farmacéuticas y como estándar en técnicas analíticas .
Mecanismo De Acción
El clorhidrato de levobupivacaína ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje en las membranas celulares neuronales. Este bloqueo evita el inicio y la propagación de los impulsos nerviosos, lo que lleva a una pérdida reversible de la sensación en el área objetivo. La naturaleza lipofílica de la levobupivacaína le permite cruzar las membranas celulares fácilmente, mejorando su eficacia como anestésico local .
Compuestos similares:
Unicidad del clorhidrato de levobupivacaína: El clorhidrato de levobupivacaína es único debido a su menor perfil de toxicidad, lo que lo convierte en una opción más segura para los pacientes que requieren anestesia regional. Su duración de acción más prolongada y su menor vasodilatación en comparación con la bupivacaína también contribuyen a sus ventajas clínicas .
Análisis Bioquímico
Biochemical Properties
Levobupivacaine Hydrochloride exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . This compound interacts with neuronal sodium channels, causing a reversible blockade .
Cellular Effects
Levobupivacaine Hydrochloride influences cell function by inhibiting sodium ion influx into nerve cells . This inhibition affects the propagation of sensory and nociceptive nerve afferents to the central nervous system, resulting in the inhibition of efferent motor nerves .
Molecular Mechanism
Levobupivacaine Hydrochloride exerts its effects at the molecular level by causing a reversible blockade of open neuronal sodium channels . This blockade is time-dependent and voltage-gated . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarisation .
Temporal Effects in Laboratory Settings
Levobupivacaine Hydrochloride is a long-acting amide local anaesthetic . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .
Dosage Effects in Animal Models
In animal models, the effects of Levobupivacaine Hydrochloride vary with different dosages . The drug is generally well tolerated, but dose adjustment is important in populations such as paediatrics and the elderly . No signs of cardiovascular depression or neurotoxicity were observed in any of the dogs, suggesting that the occurrence of severe adverse effects after administration of Levobupivacaine Hydrochloride at the doses used in this study is unlikely .
Metabolic Pathways
Levobupivacaine Hydrochloride is extensively metabolised, with no unchanged Levobupivacaine detected in urine or feces . In vitro studies using [14 C] Levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of Levobupivacaine to desbutyl Levobupivacaine and 3-hydroxy Levobupivacaine, respectively .
Transport and Distribution
Levobupivacaine Hydrochloride is transported and distributed within cells and tissues . The lipophilic components of Levobupivacaine allow it to cross cell membranes .
Subcellular Localization
The subcellular localization of Levobupivacaine Hydrochloride is primarily at the neuronal sodium channels where it exerts its local anaesthetic effect .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de levobupivacaína generalmente comienza con la separación quiral de (R,S)-N-(2,6-dimetilfenil)piperidina-2-carboxamida usando ácido L-(–)-dibenzoltartárico. A esto le sigue una reacción de sustitución y un proceso de salificación para obtener clorhidrato de levobupivacaína con alta pureza y exceso enantiomérico .
Métodos de producción industrial: La producción a escala industrial implica la optimización del proceso de síntesis para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la separación quiral, reacciones de sustitución y cristalización. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) se utilizan para monitorear y garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de levobupivacaína experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Estas son cruciales en el proceso de síntesis donde se introducen sustituyentes específicos para lograr la estructura química deseada.
Reacciones de oxidación y reducción: Estas reacciones están involucradas en las vías metabólicas del clorhidrato de levobupivacaína en el cuerpo.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como el cloroformato de butilo y la trietilamina se utilizan en condiciones controladas de temperatura.
Reacciones de oxidación y reducción: Enzimas como CYP3A4 y CYP1A2 median estas reacciones en el cuerpo.
Principales productos formados:
Levobupivacaína desbutil: Formado a través de vías metabólicas.
Levobupivacaína 3-hidroxi: Otro producto metabólico.
Comparación Con Compuestos Similares
Bupivacaine: The racemic mixture from which levobupivacaine is derived. .
Ropivacaine: Another local anesthetic with a similar safety profile to levobupivacaine but with different pharmacokinetic properties.
Uniqueness of Levobupivacaine Hydrochloride: Levobupivacaine hydrochloride is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .
Actividad Biológica
Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.
Pharmacological Characteristics
Mechanism of Action
Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .
Pharmacokinetics
Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .
Clinical Efficacy and Safety
Comparative Studies
Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .
Parameter | Levobupivacaine | Ropivacaine |
---|---|---|
Duration of Motor Block | 290.5 ± 34.67 min | 222.5 ± 23.00 min |
Duration of Analgesia | 309.83 ± 36.45 min | 249.50 ± 22.83 min |
Time to Modified Bromage 3 | 12.17 ± 4.09 min | 7.83 ± 2.84 min |
Emerging Research Findings
Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .
Case Study: Anti-proliferative Effects
In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .
Propiedades
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-48-2 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobupivacaine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?
A1: Levobupivacaine hydrochloride, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []
Q2: Does the S(−)-enantiomer configuration of levobupivacaine hydrochloride offer any advantages?
A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]
Q3: Is the concentration difference between levobupivacaine base and levobupivacaine hydrochloride clinically significant?
A3: Yes, the difference between levobupivacaine base and levobupivacaine hydrochloride concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]
Q4: Are there any known polymorphs of levobupivacaine hydrochloride?
A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of levobupivacaine hydrochloride. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.
Q5: What analytical methods are commonly employed to determine levobupivacaine hydrochloride concentration and purity?
A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying levobupivacaine hydrochloride, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]
Q6: Have any studies investigated the long-term stability of levobupivacaine hydrochloride formulations?
A8: Yes, research has explored the stability of sufentanil citrate combined with levobupivacaine hydrochloride in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.
Q7: What are the common clinical applications of levobupivacaine hydrochloride?
A9: Levobupivacaine hydrochloride is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]
Q8: Have there been any studies investigating the efficacy of levobupivacaine hydrochloride in specific surgical procedures?
A10: Yes, numerous studies have explored the use of levobupivacaine hydrochloride in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.
Q9: How does the efficacy of levobupivacaine hydrochloride compare to other local anesthetics like bupivacaine and ropivacaine?
A11: Multiple studies have directly compared levobupivacaine hydrochloride to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.